molecular formula C7H8N2O B1143334 6-Methylpyridine-2-carbaldehyde oxime CAS No. 1195-40-0

6-Methylpyridine-2-carbaldehyde oxime

Cat. No. B1143334
CAS RN: 1195-40-0
M. Wt: 136.15122
InChI Key:
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Description

6-Methylpyridine-2-carbaldehyde oxime is a chemical compound with the molecular formula C7H8N2O . It contains a total of 18 bonds, including 10 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 nitroso group (aliphatic) .


Molecular Structure Analysis

The molecular structure of 6-Methylpyridine-2-carbaldehyde oxime includes a six-membered ring, a secondary amine (aliphatic), and a nitroso group (aliphatic) . It contains a total of 18 atoms: 8 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .

Scientific Research Applications

  • Drug Delivery to the Brain : 1-Methylpyridine-2-carbaldehyde oxime, a quaternary pyridinium salt related to 6-Methylpyridine-2-carbaldehyde oxime, has been used in a redox system to study the elimination rate of small quaternary salts from the brain. This research supports the hypothesis of an active transport mechanism for eliminating organic ions from the brain, suggesting potential applications in drug delivery to the brain (Bodor, Roller, & Selk, 1978).

  • Nickel(II) Chemistry : 6-Methylpyridine-2-carbaldehydeoxime ligand has been used to synthesize new nickel(II) complexes. These complexes have been studied for their structural and magnetic properties, indicating potential applications in materials science and coordination chemistry (Escuer, Vlahopoulou, & Mautner, 2011).

  • Cancer Research : 6-Methylpyridine-2-carbaldehydethiosemicarbazone and its complexes have been synthesized and characterized, showing potential anticancer activity against human colon and prostate cancer cell lines (Elsayed et al., 2014).

  • Chemical Sensing : A chemosensor based on an iridium(III) complex of oximated 2,2'-bipyridine has been developed for selective detection of hypochlorite. This research suggests applications in environmental monitoring and chemical sensing (Zhao et al., 2011).

  • Molecular Docking and Quantum Calculations : The nucleophilic reactivity of conjugates of 6-methyluracil and imidazole-2-carbaldehyde oxime has been assessed using molecular docking and quantum mechanical calculations. This research explores the potential for these compounds in enzymatic reactions and bioscavengers (Lushchekina et al., 2017).

Safety And Hazards

6-Methylpyridine-2-carbaldehyde oxime is classified under the GHS07 hazard class, with the signal word "Warning" . It has hazard statements H319, and precautionary statements P264, P280, P305 + P351 + P338, and P337 + P313 . It’s classified as an Eye Irritant (category 2) and is stored under storage class code 11, which denotes combustible solids .

properties

IUPAC Name

(NE)-N-[(6-methylpyridin-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6-3-2-4-7(9-6)5-8-10/h2-5,10H,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKGFMHISSQNRL-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyridine-2-carbaldehyde oxime

CAS RN

1195-40-0
Record name 6-Methylpyridine-2-carbaldehyde oxime
Source ChemIDplus
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Record name NSC403814
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403814
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Record name 6-methylpyridine-2-carbaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.452
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Citations

For This Compound
3
Citations
NI Shapranova, IN Somin, SG Kuznetsov - Chemistry of Heterocyclic …, 1973 - Springer
… A preferential alkylation of the nitrogen of the oxime group as compared with the nitrogen of the ring was observed for 6-methylpyridine-2-carbaldehyde oxime [10]. Apparently, an …
Number of citations: 2 link.springer.com
CJ Milios, TC Stamatatos, SP Perlepes - Polyhedron, 2006 - Elsevier
The coordination chemistry of pyridyl oximes is reviewed. Simple pyridyl oximes have the general formula (py)C(R)NOH, where py is a pyridyl group (2-, 3- or 4-) attached to the oxime …
Number of citations: 387 www.sciencedirect.com
A Escuer, J Esteban, J Mayans… - European Journal of …, 2014 - Wiley Online Library
… reported for the only comparable system, [Ni 5 (3-Cl-BzO) 4 (6-mepao) 4 (6-mepaoH) 2 (N 3 ) 2 ], which was reported by us when employing the 6-methylpyridine-2-carbaldehyde oxime …

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